2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-tert-butylphenylhydrazine with quinoline-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carbohydrazide: Lacks the tert-butyl group, leading to different chemical and biological properties.
2-(4-Methylphenyl)quinoline-4-carbohydrazide: Contains a methyl group instead of a tert-butyl group, resulting in variations in reactivity and application.
2-(4-Ethylphenyl)quinoline-4-carbohydrazide: Features an ethyl group, which also affects its chemical behavior and uses.
The presence of the tert-butyl group in this compound makes it unique, providing steric hindrance and influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDJPHKLUJZFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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